3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol
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Overview
Description
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a cyclobutanol moiety attached to a pyrazole ring substituted with a nitro group at the 4-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitro-1H-pyrazole with cyclobutanone in the presence of a base, such as sodium hydride or potassium tert-butoxide, to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate in acetone.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder in hydrochloric acid.
Major Products Formed
Oxidation: 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one.
Reduction: 3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-amino-1H-pyrazol-1-yl)cyclobutan-1-ol: Similar structure but with an amino group instead of a nitro group.
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(4-nitro-1H-pyrazol-1-yl)cyclopentanol: Similar structure but with a cyclopentanol moiety instead of a cyclobutanol moiety.
Uniqueness
3-(4-nitro-1H-pyrazol-1-yl)cyclobutan-1-ol is unique due to the presence of both a nitro group and a cyclobutanol moiety, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-7-1-5(2-7)9-4-6(3-8-9)10(12)13/h3-5,7,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZKMNHMLVKOLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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